tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate
Brand Name: Vulcanchem
CAS No.: 1782720-91-5
VCID: VC11501065
InChI: InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-9-15(16,11-17)12-7-5-4-6-8-12/h4-8H,9-11,16H2,1-3H3
SMILES:
Molecular Formula: C15H22N2O2
Molecular Weight: 262.35 g/mol

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate

CAS No.: 1782720-91-5

Cat. No.: VC11501065

Molecular Formula: C15H22N2O2

Molecular Weight: 262.35 g/mol

Purity: 95

* For research use only. Not for human or veterinary use.

tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate - 1782720-91-5

Specification

CAS No. 1782720-91-5
Molecular Formula C15H22N2O2
Molecular Weight 262.35 g/mol
IUPAC Name tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate
Standard InChI InChI=1S/C15H22N2O2/c1-14(2,3)19-13(18)17-10-9-15(16,11-17)12-7-5-4-6-8-12/h4-8H,9-11,16H2,1-3H3
Standard InChI Key JWQMHIHZMPBTSY-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCC(C1)(C2=CC=CC=C2)N

Introduction

Chemical Identity and Structural Characteristics

tert-Butyl 3-amino-3-phenylpyrrolidine-1-carboxylate (CAS 1782720-91-5) belongs to the class of pyrrolidine derivatives, featuring a five-membered saturated ring with nitrogen at position 1. The compound’s IUPAC name reflects its tert-butyl carbamate group at the pyrrolidine’s nitrogen and amino/phenyl substituents at the 3-position. Its molecular formula, C₁₅H₂₂N₂O₂, corresponds to a molar mass of 262.35 g/mol .

Structural Features and Stereochemistry

The pyrrolidine ring adopts a puckered conformation, with the tert-butyl group providing steric bulk that influences reactivity. The 3-amino and 3-phenyl groups introduce chirality, creating two stereoisomers. The compound’s SMILES representation, CC(C)(C)OC(=O)N1C(C(C1)N)C2=CC=CC=C2, highlights the spatial arrangement of substituents. Computational predictions suggest a density of 1.106±0.06 g/cm³ and a boiling point of 368.2±42.0°C, though experimental validation is needed .

Table 1: Key Chemical Identifiers

PropertyValue
CAS Number1782720-91-5
Molecular FormulaC₁₅H₂₂N₂O₂
Molar Mass262.35 g/mol
Density (Predicted)1.106±0.06 g/cm³
Boiling Point (Predicted)368.2±42.0°C
pKa (Predicted)9.49±0.20

Synthesis and Manufacturing Processes

The synthesis of tert-butyl 3-amino-3-phenylpyrrolidine-1-carboxylate involves multi-step organic reactions, typically starting from pyrrolidine precursors. While specific protocols for this compound are scarce in public literature, analogous routes for related pyrrolidine derivatives provide insight.

Key Synthetic Strategies

A common approach involves:

  • Ring Formation: Cyclization of γ-aminobutyric acid derivatives to form the pyrrolidine backbone.

  • Substituent Introduction: Electrophilic aromatic substitution or Grignard reactions to install the phenyl group at position 3.

  • Amino Group Protection: Use of tert-butyloxycarbonyl (Boc) groups to protect the amine during synthesis.

For example, dichloromethane is often employed as a solvent during Boc protection due to its inertness and ability to dissolve polar intermediates. Post-synthesis, column chromatography or crystallization purifies the product, with yields optimized by controlling reaction temperature (typically 0–25°C) and pH.

Applications in Medicinal Chemistry and Drug Development

This compound’s versatility is evident in its use as:

  • Intermediate in Drug Synthesis: For example, in creating peptide mimetics or small-molecule kinase inhibitors.

  • Chiral Auxiliary: Facilitating asymmetric synthesis of complex molecules through its stereogenic centers.

Ongoing research explores its incorporation into candidates targeting neurological disorders, leveraging the pyrrolidine scaffold’s ability to cross the blood-brain barrier.

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